molecular formula C11H7F5N4O2 B7640293 N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine

Cat. No. B7640293
M. Wt: 322.19 g/mol
InChI Key: QIQINNVEHOWOHU-UHFFFAOYSA-N
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Description

N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine, also known as DNTFEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine involves its inhibition of the T-type calcium channel. This channel is responsible for the influx of calcium ions into neurons, which is necessary for their proper function. However, excessive activity of this channel can lead to neuronal hyperexcitability and contribute to the development of neurological disorders. This compound binds to a specific site on the channel and blocks the influx of calcium ions, thereby reducing neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of the T-type calcium channel, it has been found to modulate the activity of other ion channels and receptors, including the NMDA receptor and the TRPV1 receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress. Physiologically, this compound has been found to reduce pain sensitivity in animal models and to have potential applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine in lab experiments is its specificity for the T-type calcium channel. This allows researchers to selectively target this channel and study its role in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, particularly epilepsy and pain. Another area of interest is its role in modulating ion channels and receptors, which could have implications for a variety of biological processes. Additionally, further research is needed to optimize the synthesis and administration of this compound for use in lab experiments.

Synthesis Methods

The synthesis of N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine involves a multi-step process that starts with the reaction of 2,6-difluoro-4-nitrophenol with trifluoroacetic anhydride to form the corresponding trifluoroacetate ester. The ester is then reacted with 4-aminopyrazole in the presence of a base to yield this compound. The overall yield of this process is approximately 30%.

Scientific Research Applications

N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a specific type of ion channel known as the T-type calcium channel. This channel is involved in the regulation of neuronal excitability and has been implicated in a variety of neurological disorders, including epilepsy and pain. By inhibiting the activity of this channel, this compound may have therapeutic potential for these conditions.

properties

IUPAC Name

N-(2,6-difluoro-4-nitrophenyl)-1-(2,2,2-trifluoroethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5N4O2/c12-8-1-7(20(21)22)2-9(13)10(8)18-6-3-17-19(4-6)5-11(14,15)16/h1-4,18H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQINNVEHOWOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)NC2=CN(N=C2)CC(F)(F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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